

"2-Bromooxazole-4-carboxylic acid" solubility and stability profile

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Compound of Interest

Compound Name: 2-Bromooxazole-4-carboxylic acid

Cat. No.: B1464647

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An In-Depth Technical Guide to the Solubility and Stability Profile of **2-Bromooxazole-4-carboxylic Acid**

Introduction

2-Bromooxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with both a bromine atom and a carboxylic acid. This molecular architecture makes it a valuable and versatile building block in medicinal chemistry and drug development.^[1] The oxazole core is a known pharmacophore present in numerous bioactive natural products and synthetic pharmaceutical agents.^[2] The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, while the carboxylic acid moiety allows for amide bond formation and other derivatizations.^{[1][2]}

A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for its effective use in synthetic campaigns and for the successful development of drug candidates. This guide provides a comprehensive analysis of the solubility and stability profile of **2-Bromooxazole-4-carboxylic acid**, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the starting point for any development work. The key physicochemical parameters for **2-Bromooxazole-4-carboxylic acid** are summarized below.

Property	Value / Description	Source(s)
CAS Number	1167055-73-3	[3][4][5]
Molecular Formula	C ₄ H ₂ BrNO ₃	[1][3]
Molecular Weight	191.97 g/mol	[3][4]
Appearance	Solid, off-white to pale yellow	[2]
pKa (Predicted)	3.00 ± 0.10	[3]
Purity (Typical)	≥95%	[6][4]
IUPAC Name	2-bromo-1,3-oxazole-4-carboxylic acid	[7][4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates solvent selection for reactions, purification, formulation, and biological assays.[8] The structure of **2-Bromooxazole-4-carboxylic acid**—a polar carboxylic acid appended to a moderately non-polar halogenated heterocycle—suggests a nuanced solubility behavior.

Theoretical Solubility Assessment

- Aqueous Solubility:** As a carboxylic acid with a predicted pKa of ~3.0, the compound is expected to have low intrinsic solubility in water at neutral or acidic pH.[3] However, its solubility should increase significantly in aqueous basic solutions (pH > pKa) due to the formation of the more polar carboxylate salt.
- Organic Solvent Solubility:** The presence of the heterocyclic ring and bromine atom suggests solubility in polar aprotic solvents. It is predicted to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] The ethyl ester derivative is noted to have enhanced solubility in organic solvents, which implies the parent carboxylic acid is more polar and less soluble in non-polar organic media.[9]

Qualitative Solubility Data

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Aprotic	DMSO, DMF	Soluble	Capable of hydrogen bonding and dipole-dipole interactions.
Polar Protic	Methanol, Ethanol	Sparingly Soluble	The non-polar bromo-oxazole core may limit solubility despite the carboxylic acid group.
Aqueous (Acidic/Neutral)	Water, pH 7 Buffer	Insoluble / Very Low	The molecule exists in its neutral, less polar carboxylic acid form.
Aqueous (Basic)	5% NaHCO ₃ , 5% NaOH	Soluble	Formation of the highly polar sodium carboxylate salt.
Non-Polar	Hexane, Toluene	Insoluble	The molecule's overall polarity is too high for these solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

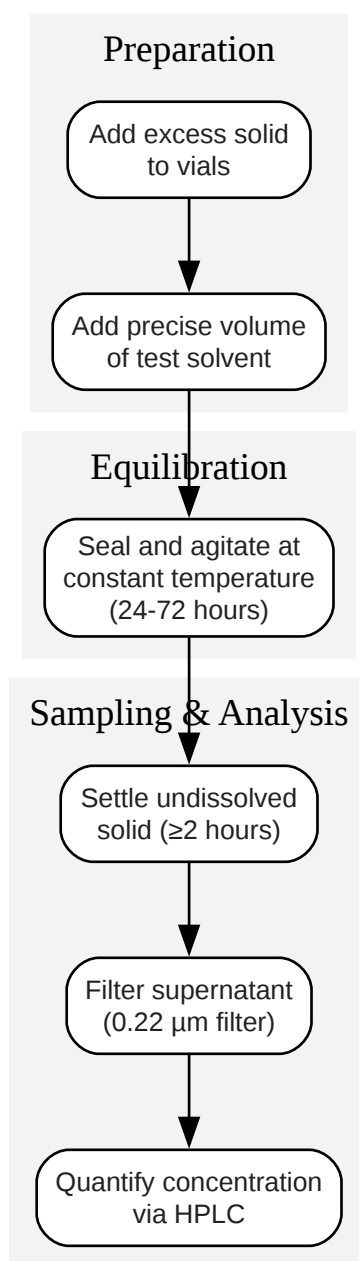
This protocol describes a robust method for quantifying the equilibrium solubility of the compound, a critical parameter for any drug development program.

Objective: To determine the equilibrium solubility of **2-Bromooxazole-4-carboxylic acid** in various solvent systems at a controlled temperature.

Methodology:

- Preparation: Add an excess amount of solid **2-Bromooxazole-4-carboxylic acid** to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

- Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent or buffer system.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A 20-hour period may be sufficient, but this should be confirmed with preliminary experiments.[\[10\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a known volume of the supernatant, taking extreme care not to disturb the solid phase. Immediately filter the sample through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particulates.
- Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.[\[10\]](#)[\[11\]](#)



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Caption: Workflow for thermodynamic solubility determination.

Stability Profile

The stability of a molecule is a critical quality attribute that influences its shelf-life, storage conditions, and degradation pathways.[12][13] Oxazole-containing compounds, particularly those with additional functional groups, can be susceptible to degradation.[14][15]

Potential Degradation Pathways

While specific degradation studies on **2-Bromooxazole-4-carboxylic acid** are not extensively documented, insights can be drawn from related structures.^[16] Oxazoles with both hydroxy and carboxy substituents are known to be unstable towards hydrolytic ring-opening and decarboxylation.^{[14][15]} This suggests that **2-Bromooxazole-4-carboxylic acid** may be susceptible to similar degradation mechanisms under stress conditions.

- **Hydrolytic Ring Opening:** Under strongly acidic or basic conditions, the oxazole ring is susceptible to hydrolysis, which would cleave the ring and form acyclic degradation products.^[16]
- **Decarboxylation:** Carboxylic acids attached to heterocyclic rings can undergo decarboxylation (loss of CO₂) upon heating.^[16]
- **Photodegradation:** Exposure to UV light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.^[16]
- **Oxidation:** The electron-rich oxazole ring can be susceptible to oxidation, which may lead to ring cleavage or other transformations.^{[16][17]}

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.^{[12][18][19][20]} These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.^{[12][19]}

Objective: To identify the potential degradation products and pathways for **2-Bromooxazole-4-carboxylic acid** under various stress conditions.

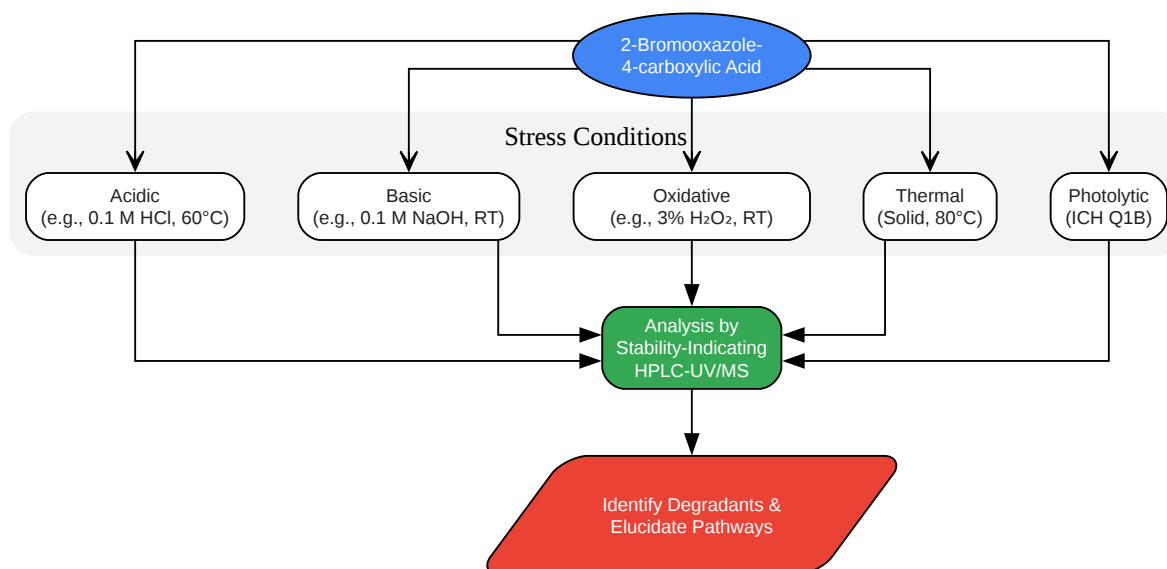
Methodology: A stock solution of the compound is prepared and subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

- **Acid Hydrolysis:**
 - Condition: 0.1 M HCl at 60 °C.

- Procedure: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the mixture and pull samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
- Base Hydrolysis:
 - Condition: 0.1 M NaOH at room temperature.
 - Procedure: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature and sample at various time points. Neutralize samples before analysis. Given the potential for rapid hydrolysis of the oxazole ring, milder basic conditions might be necessary.
- Oxidative Degradation:
 - Condition: 3% H₂O₂ at room temperature.
 - Procedure: Dissolve the compound and add hydrogen peroxide solution. Store protected from light and sample at various time points.
- Thermal Degradation:
 - Condition: Solid compound at 80 °C.
 - Procedure: Store the solid compound in a controlled temperature oven. Sample at defined intervals and dissolve for analysis.
- Photolytic Degradation:
 - Condition: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
 - Procedure: Place samples in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.

Analysis: All samples from the stress studies, including a non-degraded control, should be analyzed by a stability-indicating HPLC-UV/MS method. This allows for the separation and

identification of degradation products.



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Caption: Workflow for a forced degradation study.

Recommended Handling and Storage

Based on the compound's predicted stability profile and available safety information, the following handling and storage procedures are recommended to maintain its integrity.

- **Storage Conditions:** The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.[3][6] It should be protected from light and moisture to prevent potential degradation.[13][16]
- **Handling Precautions:**
 - Use in a well-ventilated area or under a chemical fume hood.[21]

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13][21]
- Avoid breathing dust.[21]
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13][21]
- Wash hands thoroughly after handling.[21]
- Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids, as they may promote degradation.[13][16]

Conclusion

2-Bromooxazole-4-carboxylic acid is a key synthetic intermediate whose utility is critically dependent on its solubility and stability. Its solubility is largely dictated by pH, showing poor aqueous solubility in acidic/neutral conditions but enhanced solubility in basic media and polar aprotic organic solvents. The stability profile suggests a potential susceptibility to hydrolysis, decarboxylation, and oxidation, particularly under forced degradation conditions. Therefore, strict adherence to recommended storage and handling protocols is essential to ensure the material's purity and integrity for research and development applications. The experimental workflows provided in this guide offer a robust framework for the precise characterization of this important building block.

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